1-Methyl-5-phenylpyrimidin-2-one
Overview
Description
1-Methyl-5-phenylpyrimidin-2-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpyrimidin-2-one can be synthesized through several methods. One common approach involves the reaction of cyano ester and methyl carbamimidothioate using sodium acetate in dimethylformamide (DMF) to form dihydropyrimidinone, which is then treated with cyclic aliphatic amines . Another method involves a three-component Biginelli reaction between aldehydes, alkyl acetoacetates, and urea or thiourea under strong acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Lewis acids and silica-supported solid acids can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenylpyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the pyrimidine ring, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations .
Scientific Research Applications
1-Methyl-5-phenylpyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-Methyl-5-phenylpyrimidin-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-Methyl-5-phenylpyrimidin-2-one can be compared with other pyrimidine derivatives, such as:
5-Amino-1,3,4-thiadiazole-2-yl-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2-one: Known for its antibacterial activity.
3,4-Dihydro-5-mercapto-4H-1,2,4-triazol-3-yl-6-methyl-4-phenyl-pyrimidin-2-one: Exhibits higher antibacterial inhibition compared to thiadiazole derivatives.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-phenylpyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-8-10(7-12-11(13)14)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBYCIKWTYCLAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372796 | |
Record name | 1-Methyl-5-phenyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27956-19-0 | |
Record name | 1-Methyl-5-phenyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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